

Preliminary Studies on YS 035 Hydrochloride in Neuronal Cells: A Technical Guide

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Compound of Interest

Compound Name: YS 035 hydrochloride

Cat. No.: B1662548

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Introduction

YS 035 hydrochloride is a synthetic, verapamil derivative that has been identified as a potent inhibitor of cellular calcium uptake. Preliminary research has indicated its potential for modulating neuronal function through its action on ion transport mechanisms. This technical guide provides a summary of the available data on **YS 035 hydrochloride**'s effects in neuronal models, alongside detailed, representative experimental protocols for its further investigation. The information is intended to serve as a foundational resource for researchers exploring the neuropharmacological properties of this compound.

Data Presentation

The primary quantitative data available for **YS 035 hydrochloride** in a neuronal context comes from studies on its inhibition of calcium influx. The following tables summarize these key findings.

Table 1: Inhibition of Na⁺/Ca²⁺ Exchange in Rat Brain Synaptosomes

Parameter	Value	Source
Inhibition Constant (K _i)	28 μM	[1]
Inhibition Type	Non-competitive	[1]

Table 2: Effective Concentration Range for Ca²⁺ Uptake Inhibition

Neuronal Model	Effective Concentration Range	Source
Rat Brain Synaptosomes	10 - 30 μ M	[1]

Experimental Protocols

The following are detailed, representative protocols for the investigation of **YS 035 hydrochloride** in neuronal cell cultures. These are generalized methodologies and should be adapted based on specific cell types and experimental objectives.

Protocol 1: Primary Neuronal Cell Culture

- Coating of Culture Vessels:
 - Aseptically coat culture plates or flasks with Poly-D-Lysine (50 μ g/mL in sterile water) for at least 4 hours at 37°C.
 - Rinse the vessels three times with sterile, deionized water and allow them to air dry completely in a laminar flow hood.
- Tissue Dissociation (from embryonic rodent brain):
 - Dissect the desired brain region (e.g., cortex, hippocampus) from embryonic day 18 (E18) rat or mouse pups in ice-cold Hank's Balanced Salt Solution (HBSS).
 - Mince the tissue into small pieces and transfer to a 15 mL conical tube.
 - Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.
 - Neutralize the trypsin with an equal volume of Dulbecco's Modified Eagle Medium (DMEM) containing 10% Fetal Bovine Serum (FBS).
 - Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

- Cell Plating and Maintenance:
 - Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
 - Plate the cells onto the pre-coated vessels at a desired density (e.g., 1×10^5 cells/cm²) in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
 - Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
 - Perform a partial media change every 3-4 days.

Protocol 2: Neuronal Cytotoxicity Assay (MTT Assay)

- Cell Seeding:
 - Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere and differentiate for at least 24 hours.
- Compound Treatment:
 - Prepare serial dilutions of **YS 035 hydrochloride** in the appropriate cell culture medium.
 - Remove the old medium from the cells and replace it with the medium containing different concentrations of **YS 035 hydrochloride**. Include a vehicle control (e.g., DMSO or saline).
 - Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- MTT Incubation:
 - Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
 - Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
- Solubilization and Absorbance Reading:
 - Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

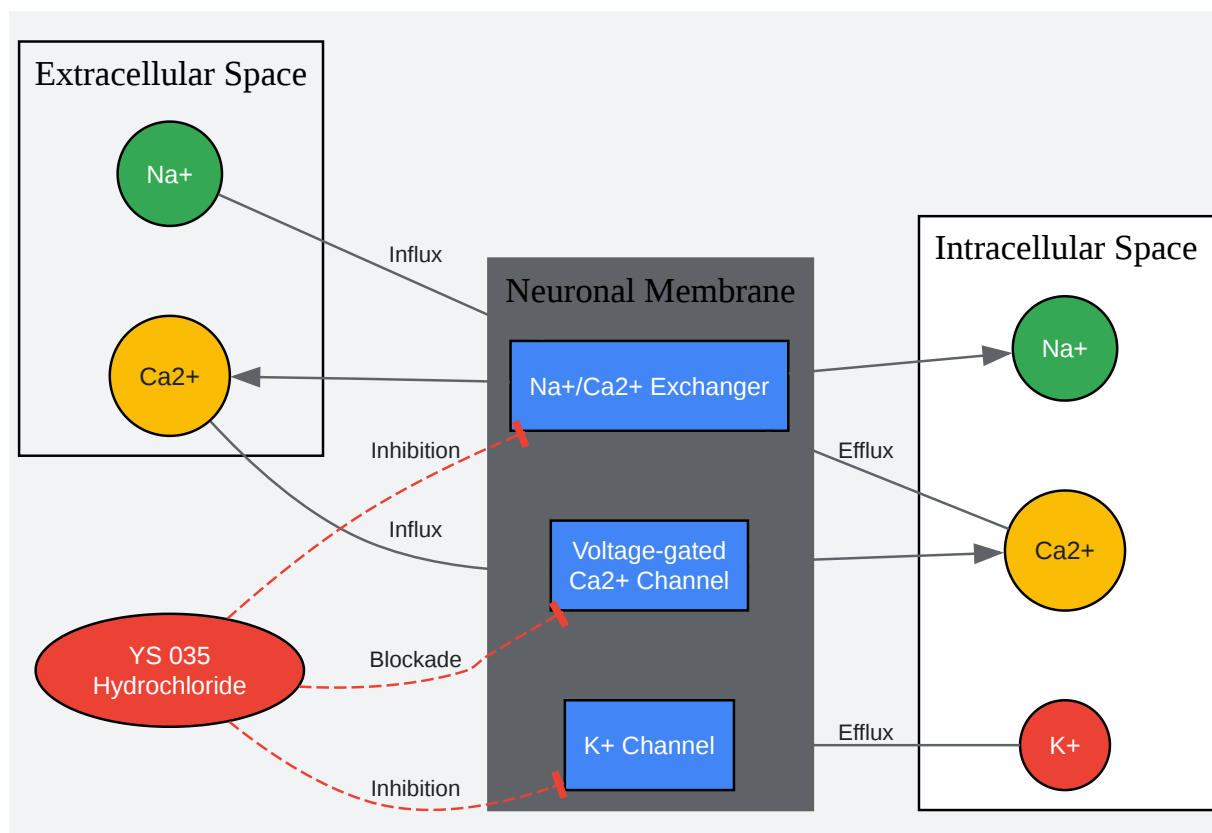
- Gently pipette to dissolve the formazan crystals.
- Read the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Calcium Flux Assay

- Cell Preparation:
 - Plate neuronal cells on black-walled, clear-bottom 96-well plates and allow them to differentiate.
- Dye Loading:
 - Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., HBSS).
 - Remove the culture medium and incubate the cells with the dye-loading buffer for 30-60 minutes at 37°C, protected from light.
 - Wash the cells gently with HBSS to remove excess dye.
- Compound Addition and Fluorescence Measurement:
 - Use a fluorescence plate reader with an injection module to measure baseline fluorescence.
 - Inject a solution of **YS 035 hydrochloride** at the desired concentration into the wells.
 - Immediately begin recording the fluorescence intensity over time to measure changes in intracellular calcium levels.
 - As a positive control, a depolarizing agent like potassium chloride (KCl) can be used to induce calcium influx.

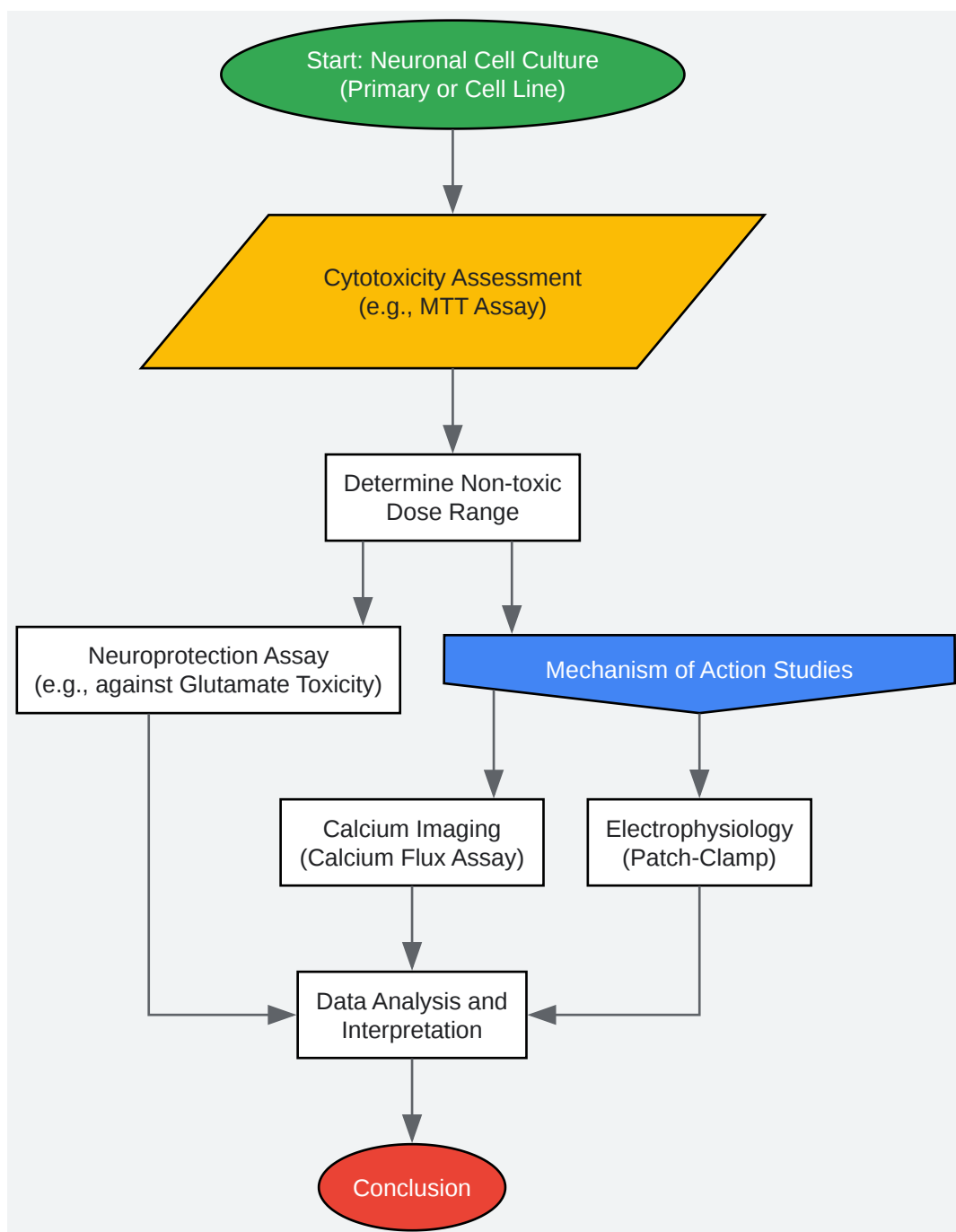
Mandatory Visualization

The following diagrams illustrate the proposed mechanism of action of **YS 035 hydrochloride** and a typical experimental workflow for its evaluation in neuronal cells.



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Caption: Proposed mechanism of action of **YS 035 hydrochloride** in neuronal cells.



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Caption: A representative experimental workflow for evaluating **YS 035 hydrochloride**.

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References

- 1. spandidos-publications.com [spandidos-publications.com]
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